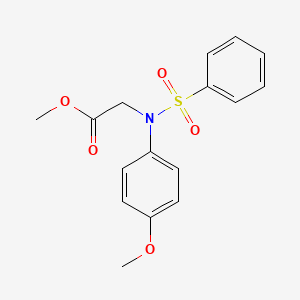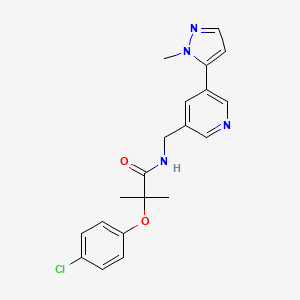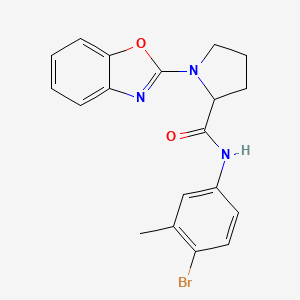
4-((4-(Aminométhyl)benzyl)oxy)-6-chloropyrimidin-2-amine
Vue d'ensemble
Description
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Applications De Recherche Scientifique
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play a crucial role in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO B is an enzyme that breaks down dopamine, another neurotransmitter that is involved in mood regulation and motor control .
Mode of Action
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine interacts with its targets by inhibiting their activity. By inhibiting the activity of cholinesterases and MAO B, this compound increases the levels of acetylcholine and dopamine in the brain . This can lead to improved memory and learning, as well as improved mood and motor control .
Biochemical Pathways
The inhibition of cholinesterases and MAO B by 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic neurotransmission, which is involved in memory and learning. Increased dopamine levels can enhance dopaminergic neurotransmission, which is involved in mood regulation and motor control .
Result of Action
The molecular and cellular effects of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine’s action are an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved memory and learning, as well as improved mood and motor control .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)benzyl alcohol, which is then reacted with 6-chloropyrimidin-2-amine under specific conditions to form the desired compound. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 4-((4-(Aminomethyl)benzyl)oxy)-5-chloropyrimidin-2-amine
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
IUPAC Name |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-8(6-14)2-4-9/h1-5H,6-7,14H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBBTCFFCOXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)
![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)





![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

